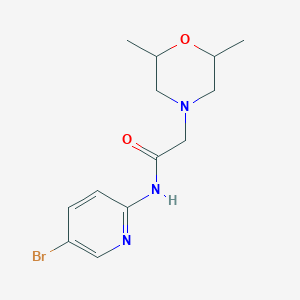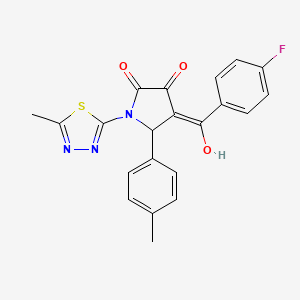
N-(5-bromo-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide, commonly known as BPA, is a chemical compound used in scientific research for its various biological and physiological effects. The compound is synthesized using a specific method, and its mechanism of action is well-studied. In
作用機序
BPA's mechanism of action is well-studied, and it is known to inhibit the activity of several enzymes by binding to their active sites. BPA is a reversible inhibitor, and its binding to the enzyme active site is typically non-covalent. The inhibition of enzyme activity by BPA can be overcome by increasing the substrate concentration or by using competitive inhibitors.
Biochemical and Physiological Effects:
BPA has various biochemical and physiological effects, depending on the specific enzyme it inhibits. It has been shown to inhibit the activity of several protein kinases, including members of the MAPK family, and has been used to study the role of these kinases in various cellular processes. BPA has also been shown to inhibit the activity of phosphatases, which are important regulators of signal transduction pathways. The inhibition of phosphatase activity by BPA can lead to the activation of downstream signaling pathways. Additionally, BPA has been shown to inhibit the activity of proteases, which are important enzymes involved in protein degradation.
実験室実験の利点と制限
BPA has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool compound for studying specific enzymes or proteins. Additionally, BPA is relatively easy to synthesize, and its yield is typically high. However, BPA also has some limitations. Its effects on specific enzymes or proteins may not be generalizable to other systems, and its inhibition of enzyme activity may not accurately reflect the physiological role of the enzyme.
将来の方向性
For the use of BPA in scientific research include the development of analogs, the use of BPA in combination with other compounds, and in vivo studies.
合成法
BPA is synthesized using a specific method that involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 2,6-dimethylmorpholine and acetic anhydride. The reaction takes place under reflux conditions, and the product is purified using column chromatography. The yield of the reaction is typically high, and the purity of the product is confirmed using various analytical techniques.
科学的研究の応用
BPA is widely used in scientific research for its various biological and physiological effects. It is commonly used as a tool compound to study the role of specific proteins or enzymes in various cellular processes. BPA has been shown to inhibit the activity of several enzymes, including protein kinases, phosphatases, and proteases. It has also been used to study the effects of specific proteins on cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-9-6-17(7-10(2)19-9)8-13(18)16-12-4-3-11(14)5-15-12/h3-5,9-10H,6-8H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCOSLPWOQEMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5289309.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5289325.png)
![7-(2,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5289335.png)

![ethyl 4-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5289348.png)
![2-[(2-bromobenzoyl)amino]-3-(2,4-dimethoxyphenyl)acrylic acid](/img/structure/B5289362.png)
![1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5289367.png)
![7-[2-(dimethylamino)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5289369.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5289370.png)
![2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5289373.png)

![N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine](/img/structure/B5289383.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5289391.png)

